molecular formula C16H21N5O B256295 6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one

6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one

Número de catálogo B256295
Peso molecular: 299.37 g/mol
Clave InChI: OLBVIFZIELMGLU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which plays a vital role in the survival and proliferation of B-cells. Inhibition of BTK has been shown to be an effective treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mecanismo De Acción

6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one works by irreversibly binding to the active site of BTK, preventing its activation and downstream signaling. This leads to the inhibition of B-cell proliferation and survival, ultimately resulting in tumor cell death.
Biochemical and physiological effects:
In addition to its anti-tumor effects, 6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one has also been shown to modulate the immune system. Specifically, 6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of autoimmune diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one is its specificity for BTK, which minimizes off-target effects. Additionally, 6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one has demonstrated excellent oral bioavailability and pharmacokinetic properties in preclinical studies. However, one of the limitations of 6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one is its potential for drug resistance, which has been observed in some patients treated with BTK inhibitors.

Direcciones Futuras

There are several potential future directions for research on 6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one. One area of interest is the development of combination therapies that target multiple pathways in B-cell malignancies. Another area of interest is the investigation of 6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one in other B-cell disorders, such as autoimmune diseases. Additionally, further studies are needed to understand the mechanisms of drug resistance and develop strategies to overcome it.

Métodos De Síntesis

The synthesis of 6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one involves a multi-step process, starting with the reaction of 4-methylpiperidine with 4-chloroaniline to form 4-(4-methylpiperidin-1-yl)aniline. This intermediate is then reacted with 6-methyl-1,2,4-triazin-3-one in the presence of a base to form 6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one. The final product is purified using column chromatography.

Aplicaciones Científicas De Investigación

6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one has been extensively studied for its potential therapeutic applications in various B-cell malignancies. In preclinical studies, 6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one has been shown to inhibit BTK activity and downstream signaling pathways, resulting in decreased B-cell proliferation and survival. In addition, 6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one has demonstrated potent anti-tumor activity in animal models of CLL and MCL.

Propiedades

Nombre del producto

6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one

Fórmula molecular

C16H21N5O

Peso molecular

299.37 g/mol

Nombre IUPAC

6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C16H21N5O/c1-11-7-9-21(10-8-11)14-5-3-13(4-6-14)17-15-12(2)19-20-16(22)18-15/h3-6,11H,7-10H2,1-2H3,(H2,17,18,20,22)

Clave InChI

OLBVIFZIELMGLU-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=CC=C(C=C2)NC3=NC(=O)NN=C3C

SMILES canónico

CC1CCN(CC1)C2=CC=C(C=C2)NC3=NC(=O)NN=C3C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.